molecular formula C16H14ClN5O2 B2589911 3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-41-2

3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2589911
CAS No.: 919012-41-2
M. Wt: 343.77
InChI Key: UDMIKODBPOTLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C16H14ClN5O2 and its molecular weight is 343.77. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Potential in Parkinson's Disease

Studies have explored the neuroprotective potential of caffeine and related compounds, which interact with adenosine receptors, in models of Parkinson's disease. Research demonstrates that caffeine, known to block adenosine A2A receptors, can attenuate neurotoxin-induced dopaminergic deficits characteristic of Parkinson's disease. This suggests that compounds targeting the adenosine pathway could offer therapeutic strategies against neurodegenerative diseases (Chen et al., 2001).

Antioxidant and Glycation Inhibitory Effects

Certain compounds have been identified to have antioxidant properties and the ability to scavenge reactive carbonyl species, such as methylglyoxal (MG), a precursor to advanced glycation end products (AGEs). Metformin, for example, has been shown to react with MG, forming a novel imidazolinone metabolite, indicating its potential to mitigate AGE-related cellular damage. This highlights the significance of chemical interactions in reducing oxidative stress and preventing diabetic complications (Kinsky et al., 2016).

Crosslink Formation and Disease Association

Research on uremic patients has revealed elevated levels of imidazolium crosslinks derived from the reaction of lysine with glyoxal and methylglyoxal. These findings suggest increased oxidative stress and non-enzymatic protein modification in conditions like uremia, implicating the role of such chemical reactions in disease pathogenesis and progression (Odani et al., 1998).

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-9-7-21-12-13(19-15(21)18-9)20(2)16(24)22(14(12)23)8-10-3-5-11(17)6-4-10/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMIKODBPOTLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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